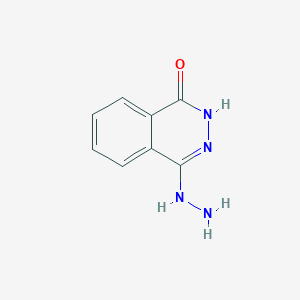

4-Hydrazinylphthalazin-1(2h)-one

Description

Properties

IUPAC Name |

4-hydrazinyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-7-5-3-1-2-4-6(5)8(13)12-11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXANHNUSCYGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161778 | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14161-35-4 | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinylphthalazin-1(2H)-one: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a "privileged" heterocyclic motif renowned for its broad spectrum of pharmacological activities and its presence in several clinically approved drugs. This technical guide focuses on a specific derivative, 4-Hydrazinylphthalazin-1(2H)-one, providing a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and significant role in medicinal chemistry. Particular emphasis is placed on the biological activities of the phthalazinone core, most notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. This document serves as a technical resource, consolidating key data, experimental protocols, and mechanistic insights to support further research and development efforts.

Chemical Structure and Properties

This compound is a derivative of the bicyclic heteroaromatic compound phthalazine. The structure features a hydrazinyl group (-NHNH2) at the C4 position and a carbonyl group at the C1 position. The "(2H)" designation indicates that the nitrogen at the N2 position of the ring is protonated.

A key characteristic of the phthalazin-1(2H)-one core is its existence in a tautomeric equilibrium between the lactam (amide) form and the lactim (enol) form (1-hydroxyphthalazine). This equilibrium can be influenced by solvent polarity and pH, though the lactam form generally predominates.

Chemical Identifiers

Quantitative data for this compound is not extensively documented in public repositories. The following tables provide data for the parent scaffold, Phthalazin-1(2H)-one, to serve as a baseline, along with the calculated properties for the target compound.

Table 1: Chemical Identifiers for this compound and its Parent Scaffold.

| Identifier | This compound | Phthalazin-1(2H)-one (Parent Scaffold) |

|---|---|---|

| IUPAC Name | 4-hydrazinyl-2H-phthalazin-1-one | 2H-phthalazin-1-one[1] |

| CAS Number | Not Available | 119-39-1[1] |

| Molecular Formula | C₈H₈N₄O | C₈H₆N₂O[1] |

| Molecular Weight | 176.18 g/mol | 146.15 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN=C2NN | C1=CC=C2C(=C1)C=NNC2=O[1] |

| InChI | InChI=1S/C8H8N4O/c9-11-7-5-3-1-2-4-6(5)8(13)12-10-7/h1-4H,11H2,(H,10,12,13) | InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)[1] |

Physicochemical Properties

Experimental physicochemical data for this compound are scarce. The table below lists the known properties for the parent phthalazinone and related 4-substituted analogs to provide estimated characteristics.

Table 2: Physical and Chemical Properties of Phthalazin-1(2H)-one and a Related Analog.

| Property | Phthalazin-1(2H)-one | 4-Methylphthalazin-1(2H)-one |

|---|---|---|

| Physical State | Pale yellow or off-white crystalline powder | Colorless Crystalline Solid |

| Melting Point | 183-185 °C | 223-224 °C[2] |

| Boiling Point | 337 °C | 423.3 °C at 760 mmHg[2] |

| Solubility | Insoluble in water | Not specified |

| pKa | 12.29 ± 0.20 (Predicted) | 12.32 ± 0.40 (Predicted)[2] |

Synthesis and Characterization

The synthesis of the phthalazinone core is well-established and typically involves the condensation of a 2-acylbenzoic acid derivative with hydrazine. This versatile reaction allows for the introduction of various substituents onto the phthalazinone ring.

Experimental Protocol: General Synthesis of a 4-Substituted Phthalazin-1(2H)-one

This protocol provides a generalized method for the synthesis of the phthalazinone ring system, which can be adapted for specific derivatives.

-

Reaction Setup: To a solution of the appropriate 2-acylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or butanol (10 mL/mmol), add hydrazine hydrate (1.2-1.5 eq).

-

Cyclocondensation: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 3 to 24 hours. Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or 0 °C to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold solvent (e.g., ethanol) and then water to remove excess hydrazine.

-

Drying and Characterization: Dry the purified solid under vacuum. The structure of the synthesized compound should be confirmed by standard analytical techniques.

Analytical Characterization

The structural elucidation of newly synthesized phthalazinone derivatives is typically achieved through a combination of spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include a strong absorption for the C=O (amide) stretch (approx. 1640-1670 cm⁻¹) and N-H stretching vibrations (approx. 3200-3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Signals for the aromatic protons of the fused benzene ring typically appear in the δ 7.0-8.5 ppm range. The N-H proton of the phthalazinone ring is often observed as a broad singlet at higher chemical shifts (>10 ppm) and is D₂O exchangeable[3][4].

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Biological Activity and Mechanisms of Action

Phthalazinone derivatives exhibit a remarkable range of biological activities, establishing them as a cornerstone scaffold in medicinal chemistry.

References

- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylphthalazin-1(2H)-one|lookchem [lookchem.com]

- 3. jpsbr.org [jpsbr.org]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylphthalazin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-hydrazinylphthalazin-1(2H)-one and its derivatives. Phthalazinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This document outlines key synthetic strategies, presents detailed experimental protocols for seminal reactions, and offers quantitative data to facilitate comparison and replication.

Core Synthetic Strategies

The synthesis of this compound and its substituted analogs can be broadly categorized into three main approaches:

-

Construction of the Phthalazinone Ring System: This involves the cyclization of acyclic precursors, primarily derivatives of benzene dicarboxylic acids or related compounds.

-

Derivatization of a Pre-formed Phthalazinone Core: This strategy focuses on modifying an existing phthalazinone scaffold to introduce various functional groups.

-

One-Pot Multi-Component Reactions: These methods offer an efficient and streamlined approach to constructing complex phthalazinone derivatives from simple starting materials.

This guide will delve into specific examples of these strategies, providing detailed methodologies and quantitative data where available.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids.

Caption: One-pot synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones.

Caption: Synthesis of hydrazide derivatives via N-alkylation of the phthalazinone core.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the key synthetic pathways, along with tables summarizing the quantitative data for easy comparison.

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids

This robust, one-pot, two-step process is particularly suitable for large-scale synthesis.[1] The reaction proceeds via an in-situ formed acylimidazole intermediate, which allows for controlled reaction with hydrazine and a robust crystallization process.[1]

Experimental Protocol:

-

Step 1: Activation of 2-Acylbenzoic Acid: To a solution of the 2-acylbenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), 1,1'-carbonyldiimidazole (CDI) is added portion-wise at room temperature. The reaction mixture is stirred until the formation of the acylimidazole intermediate is complete, which can be monitored by in-situ IR spectroscopy.[1]

-

Step 2: Cyclization with Hydrazine: Aqueous hydrazine hydrate is then added to the reaction mixture. The cyclization is typically carried out at a controlled temperature to manage the exotherm.

-

Step 3: Crystallization and Isolation: A carefully controlled crystallization process is employed to ensure the removal of residual hydrazine, a critical aspect for pharmaceutical applications. The product is then isolated by filtration, washed, and dried.

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-Acylbenzoic Acid | 1. 1,1'-Carbonyldiimidazole (CDI)2. Hydrazine Hydrate | Tetrahydrofuran | Not specified | High | [1][2] |

One-Pot Synthesis of 2-(Substituted Phenyl)phthalazin-1(2H)-ones

This method offers a simple, efficient, and environmentally friendly approach using water as the solvent and oxalic acid as a catalyst.[3][4]

Experimental Protocol: [3]

-

To a mixture of phthalaldehydic acid (10 mmol), substituted phenyl hydrazine (10 mmol), and water (15 ml), a catalytic amount of oxalic acid (10 mol%) is added.

-

The reaction mixture is refluxed for 20–30 minutes.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and the solid product is filtered.

-

The crude product is recrystallized from ethanol to afford the pure 2-(substituted phenyl)phthalazin-1(2H)-one.

| Starting Materials | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Phthalaldehydic Acid, Substituted Phenyl Hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 min | 95-98% | [3][4][5] |

Synthesis of Hydrazide Derivatives from a Phthalazinone Core

This pathway is a common strategy for introducing a hydrazinyl moiety to the N-2 position of the phthalazinone ring, which can then be further modified. A key intermediate is the acetohydrazide derivative.[2][6][7][8][9]

Experimental Protocol for the Synthesis of 4-(3-Chloro-4-methylphenyl)-2-(acetyl hydrazide)phthalazin-1(2H)-one: [6]

-

Step 1: N-Alkylation to the Ester: A solution of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one (0.01 mol), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed. The reaction progress is monitored, and upon completion, the solvent is removed, and the product is isolated by filtration after dilution with water.

-

Step 2: Hydrazinolysis to the Hydrazide: The resulting ester derivative is then refluxed with hydrazine hydrate in ethanol. Upon cooling, the acetohydrazide product precipitates and is collected by filtration.

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one | 1. Ethyl chloroacetate, K₂CO₃2. Hydrazine Hydrate | 1. Dry Acetone2. Ethanol | Not specified | Good | [6] |

| 4-Benzyl-2H-phthalazin-1-one | 1. Ethyl chloroacetate, K₂CO₃2. Hydrazine Hydrate | 1. Acetone/DMF2. Ethanol | 1. 20 h (reflux) | Not specified | [2][8] |

Synthesis of this compound (Hydralazine)

The direct synthesis of the parent this compound, a well-known antihypertensive drug, often involves the reaction of 1-chlorophthalazine with hydrazine hydrate.[5]

General Procedure:

-

1-Chlorophthalazine, which can be prepared from 1(2H)-phthalazinone and a chlorinating agent like phosphorus oxychloride, is reacted with hydrazine hydrate.[5]

-

The reaction is typically carried out in a suitable solvent such as ethanol.[5]

-

The product, this compound, can be isolated as the free base or as a salt (e.g., hydrochloride).

| Starting Material | Reagents | Solvent | Product | Reference |

| 1-Chlorophthalazine | Hydrazine Hydrate | Ethanol | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | [5] |

Conclusion

The synthesis of this compound derivatives can be achieved through several efficient pathways. The choice of a particular route will depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The methods presented in this guide, from large-scale industrial processes to versatile laboratory-scale one-pot reactions, provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of multi-component reactions and the development of more sustainable synthetic methodologies will continue to be areas of active research in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinylphthalazin-1(2h)-one, commonly known as hydralazine, is a direct-acting vasodilator that has been a cornerstone in the management of severe hypertension and heart failure for decades.[1][2] Initially developed as an antimalarial agent, its potent antihypertensive properties were quickly recognized.[3] While its primary clinical application is centered on its ability to relax arteriolar smooth muscle, extensive research has unveiled a complex and multifaceted mechanism of action that extends far beyond simple vasodilation.[4][5] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which hydralazine exerts its effects. It delves into its well-established role in modulating intracellular calcium dynamics, its more recently discovered functions as an epigenetic modifier via DNA demethylation, its significant antioxidant properties, and its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α). This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways to offer a detailed resource for the scientific community.

Core Mechanisms of Action

Hydralazine's biological activity is not attributable to a single molecular target but rather to its engagement with multiple intracellular pathways. These can be broadly categorized into four primary areas: direct vasodilation, epigenetic modulation, antioxidant activity, and HIF pathway activation.

Direct Vasodilation and Vascular Smooth Muscle Relaxation

The most prominent pharmacological effect of hydralazine is the direct relaxation of arteriolar smooth muscle, which decreases peripheral vascular resistance and lowers blood pressure.[6][7] This effect is highly specific to arteries and arterioles, with minimal impact on venous capacitance.[1] The underlying molecular events are complex and involve several interconnected actions:

-

Inhibition of Intracellular Calcium Release: A primary mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum (SR) within vascular smooth muscle cells.[2][8] By preventing this release, hydralazine reduces the availability of intracellular Ca2+ required to interact with contractile proteins, leading to muscle relaxation.[4]

-

Modulation of Myosin Phosphorylation: The contraction of smooth muscle is dependent on the Ca2+-activated phosphorylation of myosin light chains. Hydralazine has been shown to inhibit Ca2+-dependent ATPase and the phosphorylation of the 20,000 Dalton myosin light chains, which is an obligatory step for muscle contraction.[9]

-

Potassium Channel Opening: There is evidence to suggest that hydralazine may cause hyperpolarization of the smooth muscle cell membrane, potentially through the opening of K+ channels.[6] This makes the cell less excitable and less likely to contract.

-

Nitric Oxide (NO) and cGMP Pathway: Some studies indicate that hydralazine may increase the bioavailability of nitric oxide (NO), leading to the activation of guanylate cyclase.[5][6] This enzyme increases the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule that promotes vasodilation.[1]

Epigenetic Modulation: DNA Demethylation

A novel and significant area of hydralazine's mechanism of action is its role as an epigenetic modifier. It is a non-nucleoside inhibitor of DNA methylation.[10][11]

-

Inhibition of DNA Methyltransferases (DNMTs): Hydralazine has been shown to inhibit the activity of DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA.[11][12] This inhibition leads to a reduction in DNA methylation, particularly at the promoter regions of genes that have been silenced by hypermethylation.[13] An IC50 value of 2 μM has been reported for DNMT inhibition.

-

Reactivation of Tumor Suppressor Genes: In oncology research, this demethylating activity is of particular interest. Hydralazine can reactivate the expression of tumor suppressor genes that are frequently silenced in cancer cells, suggesting a potential therapeutic role beyond its cardiovascular applications.[10][14]

Antioxidant Activity and Oxidative Stress

Hydralazine possesses significant antioxidant properties, which contribute to its therapeutic effects and protective capabilities in various disease models.

-

Reactive Oxygen Species (ROS) Scavenging: Hydralazine is an efficient scavenger of reactive oxygen species (ROS).[15] It can directly inhibit the generation of superoxide (O2·-) and other ROS, with reported IC50 values of 1.19 mM for O2·- generation and 9.53 mM for total ROS release.[16]

-

Activation of the Nrf2/ARE Pathway: The drug is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes via the antioxidant response element (ARE). Topical application of hydralazine has been shown to activate this pathway in vivo, conferring resistance against oxidative stress.[17] This mechanism is being explored for its potential in preventing age-related pathologies.[17][18]

-

Inhibition of Neuroinflammation: In models of Alzheimer's disease, hydralazine has been shown to reduce neuroinflammation and oxidative stress by suppressing the TLR4/NF-κB signaling pathway and activating the Nrf2 pathway.[19]

HIF-1α Pathway Activation

A novel mechanism of action for hydralazine involves the activation of the hypoxia-inducible factor (HIF) pathway.[20]

-

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: Hydralazine inhibits the activity of PHD enzymes.[20] These enzymes normally tag the HIF-1α subunit for degradation under normoxic conditions. By inhibiting PHDs, hydralazine prevents HIF-1α degradation, allowing it to accumulate and become active even in the presence of oxygen.[3][20]

-

Induction of Angiogenesis: The stabilization of HIF-1α leads to the increased expression of its downstream target genes, including vascular endothelial growth factor (VEGF).[20] This promotes endothelial cell proliferation and angiogenesis (the formation of new blood vessels), an effect that could be harnessed for treating ischemic diseases.[20]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with hydralazine's biological activities and pharmacokinetics.

Table 1: Potency and Efficacy Data (IC50/EC50)

| Parameter | Target/Effect | Value | Cell/System Type | Reference |

|---|---|---|---|---|

| IC50 | Ca2+-dependent ATPase & Phosphorylation | 20 µM (2 x 10-5 M) | Bovine carotid artery myofibrils | [9] |

| EC50 | Vasodilation (Rabbit Pulmonary Artery) | 16 ± 2 µM | Rabbit Pulmonary Artery | [8] |

| EC50 | Vasodilation (Rabbit Aorta) | 20 ± 1 µM | Rabbit Aorta | [8] |

| IC50 | DNA Methyltransferase (DNMT) Inhibition | 2 µM | In vitro | |

| EC50 | MAPK Inhibition | 2.96 µM | Jurkat cells | |

| IC50 | O2·- (Superoxide) Generation | 1.19 mM | In vitro | [16] |

| IC50 | Reactive Oxygen Species (ROS) Release | 9.53 mM | In vitro |[16] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Condition/Patient Group | Reference |

|---|---|---|---|

| Bioavailability | ~25–50% (Oral) | Varies with acetylator status | [5] |

| Half-life | 2.2-7.8 hours | Rapid Acetylators | [3][21] |

| Half-life | 2.0-5.8 hours | Slow Acetylators | [3][21] |

| Half-life | 105 minutes (average) | Heart Failure Patients | [3] |

| Cmax (Oral, 1 mg/kg) | 0.12-1.31 µM | Dependent on acetylator status | [3] |

| Protein Binding | 87% | Human Serum | [3] |

| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive Heart Failure Patients | [3] |

| Volume of Distribution | 1.98 ± 0.22 L/kg | Hypertensive Patients | [3] |

| Metabolism | Major: Hydroxylation, GlucuronidationMinor: N-acetylation | Liver and/or Bowel |[3][10] |

Table 3: Effects on Gene Expression

| Drug/Combination | Effect | Number of Genes (Fold Change ≥ 3) | Cell Type | Reference |

|---|---|---|---|---|

| Hydralazine | Up-regulated | 153 (specifically induced) | Not specified | [10] |

| Hydralazine + Valproic Acid | Up-regulated | 352 (synergistic effect) | Not specified | [10] |

| Hydralazine (10 days) | Demethylation Rate | 15% (MGMT) to 67% (p16) | Cervical Cancer Biopsies | [14] |

| Hydralazine (72h, 30 µM) | Gene Expression Change | Increased OCT4, NANOG, c-Myc, KLF4 | Adult & Neonatal Fibroblasts |[22] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate hydralazine's mechanisms of action.

In Vitro DNA Methyltransferase (DNMT) Activity Assay

-

Objective: To determine the direct inhibitory effect of hydralazine on DNMT enzyme activity.

-

Principle: A non-radioactive, ELISA-based assay measures the activity of DNMTs by detecting the methylation of a substrate DNA coated on a plate.

-

Methodology:

-

Preparation: Recombinant DNMT1 enzyme is purified. A universal DNMT substrate (e.g., poly-dI-dC) is coated onto a 96-well plate.

-

Reaction: The enzyme is pre-incubated with varying concentrations of hydralazine (e.g., 0-100 µM) in a reaction buffer containing the methyl donor S-adenosylmethionine (SAM).

-

Methylation: The enzyme-inhibitor mixture is added to the DNA-coated wells and incubated (e.g., 1 hour at 37°C) to allow the methylation reaction to proceed.

-

Detection: The plate is washed to remove non-bound components. A primary antibody specific for 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Quantification: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a microplate reader. The degree of color development is inversely proportional to the inhibitory activity of hydralazine.

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of hydralazine concentration.[12]

-

Aortic Ring Vasorelaxation Assay

-

Objective: To quantify the vasodilatory effect of hydralazine on vascular smooth muscle.

-

Principle: The contractile force of an isolated segment of an artery is measured in an organ bath. The ability of hydralazine to relax a pre-constricted vessel is assessed.

-

Methodology:

-

Tissue Preparation: An artery (e.g., rabbit aorta) is carefully dissected and cut into rings (2-3 mm). The rings are mounted between two hooks in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2g).

-

Pre-constriction: The rings are contracted by adding a vasoconstrictor agent, such as phenylephrine or potassium chloride, to achieve a stable submaximal contraction.

-

Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of hydralazine are added to the bath.

-

Data Recording: The relaxation response is recorded as a percentage decrease from the pre-constricted tension.

-

Analysis: A concentration-response curve is generated, and the EC50 (the concentration causing 50% of the maximal relaxation) is calculated.[8]

-

Western Blot for Protein Expression (HIF-1α or Nrf2)

-

Objective: To determine the effect of hydralazine on the protein levels of key signaling molecules.

-

Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Methodology:

-

Cell/Tissue Treatment: Cells (e.g., endothelial cells) are treated with hydralazine for various time points. For in vivo studies, tissues are harvested from animals treated with hydralazine.[20]

-

Protein Extraction: Cells or tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain a total protein extract. Protein concentration is determined using a BCA or Bradford assay.

-

Gel Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the target protein (e.g., anti-HIF-1α or anti-Nrf2), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Analysis: The intensity of the bands is quantified using densitometry software.

-

Conclusion

This compound (hydralazine) is a pharmacologically complex agent with a range of biological activities that extend well beyond its classical role as a direct-acting vasodilator. Its primary antihypertensive effect is mediated through the interference with calcium signaling in vascular smooth muscle.[3][4] However, compelling evidence has established hydralazine as a potent epigenetic modulator through its inhibition of DNA methyltransferases, an antioxidant via ROS scavenging and activation of the Nrf2 pathway, and an inducer of angiogenesis through the stabilization of HIF-1α.[10][17][20] These diverse mechanisms underscore its potential for drug repurposing in fields such as oncology, neurodegenerative disease, and ischemic disorders. This guide provides a foundational resource for researchers seeking to further explore and leverage the multifaceted pharmacology of this important molecule.

References

- 1. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

- 2. Hydralazine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. Hydralazine: MedlinePlus Drug Information [medlineplus.gov]

- 8. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]

- 14. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Solubility and Stability of 4-Hydrazinylphthalazin-1(2H)-one: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

4-Hydrazinylphthalazin-1(2H)-one, widely known as hydralazine, is a potent vasodilator primarily used in the management of hypertension. A thorough understanding of its solubility and stability in various solvents is paramount for its formulation, analytical development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability profile of hydralazine, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways.

Core Concepts: Solubility and Stability

The therapeutic effectiveness of a drug substance is intrinsically linked to its physicochemical properties. Solubility dictates the bioavailability of a drug, influencing its dissolution rate and absorption. For parenteral formulations, solubility in a given vehicle is a critical parameter. Stability , on the other hand, ensures that the drug retains its chemical integrity and potency throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially toxic byproducts.

Solubility Profile of Hydralazine

Hydralazine is most commonly available as its hydrochloride salt, which exhibits significantly different solubility characteristics compared to the free base. The following tables summarize the available quantitative and qualitative solubility data for hydralazine hydrochloride in various solvents.

Table 1: Quantitative Solubility of Hydralazine Hydrochloride

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | ~ 3% (w/v) or 30 mg/mL | Not Specified | [1] |

| Water | ≥ 35.3 mg/mL | Not Specified | [2] |

| Water | 1 mg/mL | 25 | [3] |

Note: The conflicting data in water may be due to differences in experimental conditions or the specific form of hydralazine hydrochloride used.

Table 2: Qualitative Solubility of Hydralazine Hydrochloride

| Solvent | Solubility Description | Citation | | :--- | :--- |[1][4][5] | | Water | Soluble |[1][4][5] | | Ethanol | Slightly Soluble |[5] | | Methanol | Slightly Soluble |[4] | | Diethyl Ether | Practically Insoluble |[4][5] | | Chloroform | Practically Insoluble |[4] | | DMSO | Insoluble |[3] |

Stability of Hydralazine: Key Factors and Degradation Pathways

The stability of hydralazine is influenced by several factors, including pH, the presence of excipients, and exposure to light. Understanding these factors is crucial for the development of stable pharmaceutical formulations.

pH-Dependent Stability

Hydralazine exhibits maximum stability in acidic conditions. The optimal pH for the stability of hydralazine hydrochloride in aqueous solutions is approximately 3.5 [6][7]. As the pH increases, the rate of degradation also increases.

Influence of Excipients

Certain common pharmaceutical excipients can have a detrimental effect on the stability of hydralazine.

-

Sugars: Dextrose, fructose, lactose, and maltose have been shown to adversely affect the stability of hydralazine[6]. Sucrose can also be problematic upon hydrolysis to glucose and fructose[6]. Mannitol and sorbitol are more compatible, with hydralazine showing good stability in their presence for extended periods[6].

-

Buffers: While citrate and acetate buffers do not significantly impact stability, phosphate buffers, specifically the dibasic phosphate ion (HPO₄²⁻), can catalyze the degradation of hydralazine[7].

Degradation Pathways

The degradation of hydralazine can proceed through several pathways, including hydrolysis and oxidation. The primary degradation product is often phthalazine [7]. Metabolic pathways in vivo involve acetylation and hydroxylation, leading to various metabolites[8][9]. One-electron oxidation, which can be catalyzed by metal ions, leads to the formation of a hydralazyl radical, which can then react further to form various products or generate reactive oxygen species[10].

Caption: Major degradation and metabolic pathways of hydralazine.

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental protocols. The following outlines general methodologies for these key assessments.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Caption: General workflow for solubility determination by the shake-flask method.

Detailed Steps:

-

Preparation: An excess amount of hydralazine hydrochloride is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by a method that does not alter the composition of the solution, such as filtration through a solvent-resistant membrane filter (e.g., 0.45 µm PTFE) or centrifugation.

-

Analysis: The concentration of hydralazine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active drug substance over time, in the presence of its degradation products.

Caption: Workflow for a typical stability study of hydralazine.

Key Components of a Stability-Indicating HPLC Method:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed to achieve adequate separation.

-

Detection: UV detection at a wavelength where hydralazine has significant absorbance is typically used.

-

Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to resolve the intact drug peak from all degradation product peaks.

Conclusion

The solubility and stability of this compound are critical parameters that must be carefully considered during the development of pharmaceutical products. Hydralazine hydrochloride is soluble in water, with its stability being highly dependent on pH, with optimal stability observed in acidic conditions. Careful selection of excipients is necessary to avoid degradation. The information and methodologies presented in this guide provide a foundational understanding for researchers and formulation scientists working with this important therapeutic agent. Further studies to generate a more comprehensive quantitative solubility profile in a wider range of pharmaceutically relevant organic solvents would be a valuable addition to the existing knowledge base.

References

- 1. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for 4-Hydrazinylphthalazin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinylphthalazin-1(2H)-one, commonly known as hydralazine. The information presented herein is crucial for the identification, characterization, and quality control of this important pharmaceutical compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and outlines typical experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data for Hydralazine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | s | 1H | N-H of hydralazine[1] |

| 8.10 | dd | 1H | C-H of benzene ring[1] |

Note: The specific coupling constants for the doublet of doublets (dd) were not detailed in the available source.

Table 2: ¹³C NMR Spectroscopic Data for Hydralazine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Carbonyl carbon (C=O) |

| 115 - 150 | Aromatic and heteroaromatic carbons |

Note: Detailed assignment requires further experimental work, such as 2D NMR techniques (HSQC, HMBC).

Table 3: Infrared (IR) Spectroscopic Data for Hydralazine Hydrochloride

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3219.27 | N-H stretching[1] | [1] |

| 3028.47 | Aromatic C-H stretching[1] | [1] |

| 2975.18 | N-H stretching[1] | [1] |

| 2910-1675 | Aromatic C-H vibrations[1] | [1] |

Table 4: Mass Spectrometry (MS) Data for Hydralazine

| m/z | Ion | Technique | Reference |

| 160 | [M]⁺ | Electron Ionization (EI) | [6] |

| 161.0822 | [M+H]⁺ | Electrospray Ionization (ESI) | [7] |

| 131 | Fragment Ion | Electron Ionization (EI) | [7] |

| 103 | Fragment Ion | Electron Ionization (EI) | [7] |

| 116 | Fragment Ion | MS/MS of [M+H]⁺ | [7] |

| 132 | Fragment Ion | MS/MS of [M+H]⁺ | [7] |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound, based on methodologies reported for similar compounds and analytical studies of hydralazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of hydralazine hydrochloride is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O[8]. The concentration is typically in the range of 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument[3][8].

-

¹H NMR Spectroscopy: Standard proton NMR experiments are conducted to determine the chemical shifts, multiplicities, and integrals of the proton signals.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to identify the number of unique carbon environments. Further characterization can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals[9][10].

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples of hydralazine hydrochloride, the potassium bromide (KBr) pellet method is commonly employed[11]. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹) to observe the characteristic vibrational frequencies of the functional groups present in the molecule[1].

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Depending on the desired information, various techniques can be used. For molecular weight determination and fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are common[7][12][13].

-

Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used to separate and detect the ions based on their mass-to-charge ratio (m/z)[7][13].

-

Data Acquisition:

-

Full Scan MS: Provides information on the molecular ion and the overall fragmentation pattern.

-

Tandem MS (MS/MS): Involves selecting a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation to obtain structural information from the resulting product ions[7]. LC-MS/MS is a powerful technique for the quantification of hydralazine in complex matrices[14][15].

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydralazine hydrochloride(304-20-1) 13C NMR [m.chemicalbook.com]

- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hydralazine [webbook.nist.gov]

- 7. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. rroij.com [rroij.com]

- 13. scispace.com [scispace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

The Pharmacological Versatility of the Phthalazinone Scaffold: A Deep Dive into its Biological Activities

For Immediate Release

[City, State] – [Date] – The phthalazinone core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological profile of phthalazinone compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Phthalazinone derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology, inflammation, and cardiovascular disorders.[1][2][3][4] Their diverse pharmacological activities also extend to antimicrobial, antidiabetic, antihistaminic, and analgesic properties, underscoring the broad applicability of this structural motif in drug discovery.[1][2][3][4]

Anticancer Activity: Targeting Key Oncogenic Pathways

The most prominent and well-documented biological activity of phthalazinone compounds is their anticancer efficacy.[5][6] This is largely attributed to their ability to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[6][7][8] Olaparib, a phthalazinone-based PARP inhibitor, is a clinically approved drug, validating the therapeutic potential of this scaffold.[7][9][10]

Beyond PARP inhibition, phthalazinone derivatives have been shown to target a variety of other receptors and enzymes implicated in cancer progression, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 kinase by certain phthalazinone derivatives can suppress tumor angiogenesis.[6][11]

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit inhibitory activity against EGFR, a key driver in many cancers.[5][6]

-

Aurora Kinases: These enzymes are crucial for cell cycle regulation, and their inhibition by phthalazinone compounds can lead to mitotic arrest and apoptosis.[1][5][6]

-

DNA Topoisomerase: Interference with this enzyme disrupts DNA replication and repair in cancer cells.[5][6]

-

Proteasome: Inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis.[5][6]

-

Hedgehog Pathway: Dysregulation of this pathway is implicated in several cancers, and some phthalazinones have shown inhibitory effects.[5][6]

Quantitative Data: Anticancer Activity of Phthalazinone Derivatives

The following table summarizes the in vitro anticancer activity of selected phthalazinone compounds against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Olaparib | PARP-1 | - | 0.00139 (139 nM) | [1] |

| Compound 11c | PARP-1 | A549 (Lung Carcinoma) | 0.097 | [1] |

| DLC-1 | PARP-1 | MDA-MB-436 (Breast) | 0.08 | [8] |

| MDA-MB-231 (Breast) | 26.39 | [8] | ||

| MCF-7 (Breast) | 1.01 | [8] | ||

| DLC-50 | PARP-1/HDAC-1 | MDA-MB-436 (Breast) | 0.30 | [8] |

| MDA-MB-231 (Breast) | 2.70 | [8] | ||

| MCF-7 (Breast) | 2.41 | [8] | ||

| Compound 9c | VEGFR-2 | HCT-116 (Colon) | 1.58 | [12] |

| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | [12] |

| Compound 13c | VEGFR-2 | HCT-116 (Colon) | 0.64 | [12] |

Signaling Pathway: PARP Inhibition in Cancer Therapy

Anti-inflammatory Activity

Phthalazinone derivatives have also demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action in this context primarily involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[13][14]

-

COX-2 Inhibition: Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it avoids the gastrointestinal side effects associated with non-selective NSAIDs. Several phthalazinone derivatives have been identified as potent and selective COX-2 inhibitors.[15]

-

PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory effects. By inhibiting PDE4, phthalazinone compounds increase cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[14]

Quantitative Data: Anti-inflammatory Activity of Phthalazinone Derivatives

| Compound | Target | Assay | Activity | Reference |

| Compound 2b | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [13] |

| Compound 2i | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [13] |

| Benzylamine-substituted phthalazinones | PDE4 | TNF-α production in whole rat blood | Potent inhibition | [14] |

| Compound 8b | COX-2 | In vitro COX-1/COX-2 inhibition | Potent and selective COX-2 inhibitor | [15] |

Signaling Pathway: PDE4 Inhibition in Inflammation

Cardiovascular Activity

Certain phthalazinone derivatives have been investigated for their cardiovascular effects, particularly as vasorelaxant agents.[16][17] These compounds have shown the ability to relax pre-contracted aortic rings, suggesting potential applications in the treatment of hypertension. The mechanism of vasodilation appears to involve the blockage of calcium channels.[16]

Quantitative Data: Vasorelaxant Activity of Phthalazinone Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| Compound 9h | Rat aorta rings pre-contracted with phenylephrine | 0.43 | [17] |

| Compound 25 (C25) | Denuded aortic rings pre-contracted with phenylephrine | - (72.9-85.7% relaxation at highest concentration) | [16] |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to evaluate the biological activities of phthalazinone compounds. Below are outlines of some of the key experimental protocols.

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the phthalazinone compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate containing PARP-1 enzyme, its substrate (NAD+), and activated DNA.

-

Compound Addition: The phthalazinone compounds at various concentrations are added to the wells.

-

Incubation: The reaction mixture is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation reaction to occur.

-

Detection: The amount of PARP-1 activity is quantified, often using an ELISA-based method that detects the biotinylated PAR polymer.

-

IC50 Calculation: The concentration of the compound that inhibits PARP-1 activity by 50% (IC50) is determined.[8]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13]

Methodology:

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The phthalazinone compounds or a reference drug (e.g., etoricoxib) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Experimental Workflow: Drug Discovery and Evaluation

Conclusion

The phthalazinone scaffold represents a highly versatile and pharmacologically significant structural motif. The extensive research into its derivatives has led to the discovery of potent agents with diverse biological activities, including clinically approved anticancer drugs. The ability to readily modify the phthalazinone core allows for the fine-tuning of its pharmacological properties, making it a continuing area of interest for the development of novel therapeutics. This guide has provided a comprehensive overview of the current understanding of the biological activities and pharmacological profile of phthalazinone compounds, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]

- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]

- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discovery and history of 4-Hydrazinylphthalazin-1(2h)-one in chemical research

An In-Depth Technical Guide to 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine) in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, widely known as Hydralazine, is a direct-acting vasodilator with a long and storied history in the management of cardiovascular diseases. First synthesized in the 1940s, it was one of the earliest orally available medications for hypertension.[1][2] While newer antihypertensive agents have since been developed, Hydralazine remains a crucial therapeutic option, particularly in the management of severe or resistant hypertension, hypertensive crises in pregnancy, and as an adjunct therapy in heart failure.[1][2][3] This guide provides a comprehensive overview of its discovery, chemical synthesis, multifaceted mechanism of action, and the key experimental findings that have defined its role in medicine.

Chapter 1: Discovery and History

The discovery of Hydralazine was a result of serendipity in pharmaceutical research. In the 1940s, scientists at Ciba were initially investigating hydrazine derivatives, under the internal designation C-5968 (1-hydrazinophthalazine), for their potential as antimalarial agents.[1][4] During these investigations, the compound's potent vasodilatory and blood pressure-lowering effects were unexpectedly observed.[4][5]

Recognizing its therapeutic potential in a different and critical medical area, the research focus shifted. The first patent for Hydralazine was filed in 1945 and issued in 1949, with the first scientific papers describing its antihypertensive properties appearing in 1950.[1] On January 15, 1953, Hydralazine hydrochloride received FDA approval, marking its entry as one of the first oral medications for the treatment of hypertension.[1][3][5]

Chapter 2: Chemical Properties and Synthesis

Hydralazine is the 1-hydrazino derivative of phthalazine.[5] Its chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈N₄ | [1] |

| Molar Mass | 160.180 g·mol⁻¹ | [1] |

| Appearance | Pale yellow crystals | [6] |

| Melting Point | 183-185 °C | [7] |

| Boiling Point | 337 °C | [7] |

| Solubility | Insoluble in water | [6] |

| CAS Number | 86-54-4 (Hydralazine), 304-20-1 (Hydrochloride) | |

Chemical Synthesis

Several synthetic routes for Hydralazine hydrochloride have been developed. A common and effective laboratory- and industrial-scale process involves the conversion of phthalazinone.

Experimental Protocol: Synthesis from Phthalazinone A prevalent method for preparing Hydralazine hydrochloride involves a two-step process:

-

Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), at an elevated temperature (e.g., 55-65 °C) for several hours.[8] The reaction mixture is then carefully quenched, often in cold water or an ammonia solution, to precipitate the 1-chlorophthalazine intermediate.[8]

-

Formation of Hydralazine: The isolated 1-chlorophthalazine is subsequently reacted with an excess of hydrazine hydrate (N₂H₄·H₂O) in an aqueous or alcoholic medium.[8][9] This nucleophilic substitution reaction replaces the chlorine atom with the hydrazinyl group to form the Hydralazine base.

-

Salt Formation and Purification: The resulting Hydralazine base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic solution.[8] The final product can be purified by recrystallization from a suitable solvent like ethanol to meet pharmacopoeial standards, which require minimal levels of residual hydrazine.[9]

Chapter 3: Mechanism of Action

The precise mechanism of action of Hydralazine has been a subject of extensive research, and it is now understood to be multifactorial. Its primary effect is the direct relaxation of arterial smooth muscle, with several underlying molecular pathways contributing to this outcome.[1][10]

Primary Mechanism: Inhibition of Intracellular Calcium Release

The most widely accepted mechanism for Hydralazine-induced vasodilation involves its interference with calcium signaling within vascular smooth muscle cells.[3] It specifically inhibits the inositol trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which is a critical step for muscle contraction.[1][11][12] By preventing this Ca²⁺ release, Hydralazine reduces the concentration of intracellular free calcium available to bind with calmodulin, thereby inhibiting the activation of myosin light chain kinase and leading to smooth muscle relaxation and vasodilation.[13] This action is particularly potent in resistance arterioles, leading to a significant decrease in peripheral vascular resistance and a reduction in blood pressure (afterload).[1][14]

Novel Mechanism: HIF-1α Pathway Activation

More recent research has uncovered a novel mechanism of action for Hydralazine involving the hypoxia-inducible factor (HIF) pathway.[15] Hydralazine has been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes.[15] These enzymes are responsible for marking the HIF-1α subunit for degradation under normal oxygen conditions. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus. There, it promotes the transcription of various downstream target genes, including vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis (the formation of new blood vessels).[15] This pro-angiogenic effect represents a distinct mechanism that may contribute to its therapeutic role in ischemic diseases.[15]

Other Contributing Mechanisms

-

Nitric Oxide (NO) and cGMP: There is evidence that Hydralazine may increase the bioavailability of nitric oxide, leading to the activation of guanylate cyclase and increased levels of cyclic GMP (cGMP), a signaling molecule that promotes vasodilation.[13][16]

-

Potassium Channel Opening: Hydralazine may cause hyperpolarization of the smooth muscle cell membrane, likely through the opening of potassium (K⁺) channels, which makes contraction more difficult.[13]

-

Antioxidant Effects: Recent studies suggest Hydralazine possesses antioxidant properties that may contribute to its protective effects on the cardiovascular and renal systems, independent of its vasodilatory action.[17]

Chapter 4: Pharmacokinetics and Metabolism

The clinical effects of Hydralazine are influenced by its pharmacokinetic profile, which is notable for significant inter-individual variability.

Table 2: Pharmacokinetic Parameters of Hydralazine

| Parameter | Value | Condition/Patient Type | Reference |

|---|---|---|---|

| Bioavailability | 25–50% | Varies by acetylator status | [2] |

| Cₘₐₓ (Oral) | 0.12–1.31 µM | Varies by acetylator status | [3] |

| AUC (IV, 0.3 mg/kg) | 17.5–29.4 µM·min | - | [3] |

| AUC (Oral, 1 mg/kg) | 4.0–30.4 µM·min | - | [3] |

| Protein Binding | 87% | Serum | [3] |

| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive Heart Failure | [3] |

| 1.98 ± 0.22 L/kg | Hypertension | [3] | |

| Half-life | 2.2–7.8 hours | Rapid Acetylators | [3] |

| | 2.0–5.8 hours | Slow Acetylators |[3] |

Hydralazine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver.[2] A key metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Individuals are classified as "slow" or "fast" acetylators based on their N-acetyltransferase 2 (NAT2) enzyme activity.[2][3][18] Slow acetylators tend to have higher plasma concentrations of Hydralazine and may experience a greater therapeutic effect and a higher risk of side effects at a given dose.[3] Other major metabolic pathways include hydroxylation followed by glucuronidation and the formation of hydrazone metabolites by reacting with endogenous compounds like pyruvic acid.[3][18]

Chapter 5: Clinical Applications and Efficacy

Hydralazine is used in several clinical contexts, though rarely as a first-line monotherapy for chronic hypertension due to its tendency to cause reflex sympathetic stimulation and fluid retention.[1]

-

Hypertension: It is effective for severe hypertension and hypertensive emergencies, including those associated with pregnancy (preeclampsia).[1][19]

-

Heart Failure: In combination with isosorbide dinitrate, Hydralazine has been shown to reduce mortality in patients with heart failure, particularly in self-identified Black patients.[1][2] This combination therapy works by reducing both afterload (via Hydralazine) and preload (via isosorbide dinitrate).

Table 3: Summary of Clinical Efficacy Data for Hydralazine

| Study Type | Condition | Key Finding | Dose | Reference |

|---|---|---|---|---|

| Randomized Controlled Trial | Hypertensive Crisis in Pregnancy | Effective in controlling blood pressure. | 5 mg IV every 15 min (max 3 doses) | [19] |

| Double-Blind, Placebo-Controlled Trial | Chronic Congestive Heart Failure | 25% increase in exercise capacity over 12 months (53 ± 3 to 67 ± 4 watts). | 149 ± 11 mg daily |[20] |

Chapter 6: Key Experimental Protocols

Understanding the research behind Hydralazine's mechanisms requires examining the experimental methodologies used.

Protocol 1: Vasodilation in Isolated Arteries

This protocol is based on studies investigating the direct effects of Hydralazine on vascular tissue.[11]

-

Objective: To determine the vasodilatory potency and mechanism of Hydralazine on isolated arterial rings.

-

Methodology:

-

Tissue Preparation: Rabbit aorta or pulmonary arteries are excised, cleaned of connective tissue, and cut into rings (2-3 mm).

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

-

Tension Measurement: Rings are connected to an isometric force transducer to continuously record changes in vascular tension.

-

Contraction Induction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable tone.

-

Hydralazine Application: Cumulative concentrations of Hydralazine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contracted tone.

-

Data Analysis: A concentration-response curve is generated, and the EC₅₀ (the concentration producing 50% of the maximum relaxation) is calculated. In one such study, the EC₅₀ was found to be 20 ± 1 µM in the rabbit aorta.[11]

-

Mechanism Probing: To investigate the role of Ca²⁺ release, the experiment can be repeated in vessels where the sarcoplasmic reticulum is either depleted of calcium or its function is inhibited.

-

Protocol 2: HIF-1α Protein Induction Assay

This protocol is based on research demonstrating Hydralazine's effect on the HIF pathway.[15]

-

Objective: To determine if Hydralazine induces the expression of HIF-1α protein in vascular cells.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.

-

Treatment: The cultured cells are treated with varying concentrations of Hydralazine (e.g., 50-500 µmol/L) for specific time periods. A positive control (e.g., hypoxia or a known PHD inhibitor like dimethyloxalylglycine) and an untreated control are included.[15]

-

Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

-

Visualization and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the HIF-1α band is quantified and normalized to the loading control to determine the relative induction of HIF-1α protein by Hydralazine.

-

Table 4: In Vitro Experimental Data for Hydralazine

| Experiment | Cell/Tissue Type | Parameter | Result | Reference |

|---|---|---|---|---|

| Vasodilation Assay | Rabbit Aorta | EC₅₀ for relaxation | 20 ± 1 µM | [11] |

| Vasodilation Assay | Rabbit Pulmonary Artery | EC₅₀ for relaxation | 16 ± 2 µM | [11] |

| HIF-1α Induction | HUVEC Cells | Effective Concentration | 50–500 µmol/L |[15] |

Conclusion and Future Directions

This compound has evolved from an accidental discovery into a cornerstone therapy for specific cardiovascular conditions. Its primary mechanism as a direct arterial vasodilator that inhibits intracellular calcium release is well-established. However, ongoing research continues to unveil new facets of its pharmacology, such as the activation of the HIF-1α pathway and potential antioxidant effects, suggesting novel therapeutic applications in ischemic diseases and beyond.[15][17] Furthermore, research into Hydralazine's activity as a DNA methyltransferase inhibitor has opened avenues for its investigation in epigenetic therapies, including for cancer.[2] The rich history and complex pharmacology of Hydralazine ensure its continued relevance for both clinical practice and future scientific inquiry.

References

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 5. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 8. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 9. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 10. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

- 11. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 14. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 15. ahajournals.org [ahajournals.org]

- 16. droracle.ai [droracle.ai]

- 17. mdpi.com [mdpi.com]

- 18. ClinPGx [clinpgx.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Clinical efficacy of hydralazine in chronic heart failure: one-year double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Disposal of Hydralazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal guidelines for 4-Hydrazinylphthalazin-1(2h)-one, commonly known as Hydralazine. The following sections detail the hazardous properties of this compound, mandated personal protective equipment, emergency procedures, and proper disposal methods to ensure a safe laboratory environment.

Chemical and Physical Properties

Hydralazine and its hydrochloride salt are commonly used in research and pharmaceutical applications. While comprehensive experimental data for all physical and chemical properties are not always available, the following tables summarize the known characteristics.

Table 1: Physical and Chemical Properties of Hydralazine Hydrochloride

| Property | Value |

| Synonyms | 1-hydrazinyl-phthalazine, monohydrochloride; 1-Hydrazinophthalazine[1] |

| CAS Number | 304-20-1[1] |

| Molecular Formula | C₈H₈N₄·HCl[2] |

| Molecular Weight | 196.64 g/mol [2] |

| Appearance | Orange colored circular, flat bevel edged tablets[2] |

| Solubility | Data not readily available[2] |

| Melting Point | Data not readily available[2] |

| Boiling Point | Data not readily available[2] |

| Flash Point | Not applicable[1] |

| Vapor Pressure | Not applicable[1] |

| Density | Data not readily available[2] |

Hazard Identification and Classification

Hydralazine hydrochloride is classified as a hazardous substance with multiple health risks. Researchers must be fully aware of these dangers before handling the compound.

Table 2: GHS Hazard Classification for Hydralazine Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |

| Reproductive Toxicity | 2 | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children[1] |

| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[1] |

Experimental Protocols